molecular formula C14H10BrClF3NOS B2404819 5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1235304-90-1

5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2404819
CAS No.: 1235304-90-1
M. Wt: 412.65
InChI Key: QODXEKFPRYXPCW-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with bromine, chlorine, thiophene, and trifluoroethyl groups. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and chlorine atoms to the benzene ring.

    Amidation: Formation of the benzamide core by reacting an appropriate amine with a carboxylic acid derivative.

    Substitution: Introduction of the thiophene and trifluoroethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide.

    Substitution: The halogen atoms (bromine and chlorine) on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups to the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoroethyl group could enhance binding affinity through hydrophobic interactions, while the thiophene ring might participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chlorobenzamide: Lacks the thiophene and trifluoroethyl groups.

    N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide: Lacks the halogen substitutions on the benzene ring.

    2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide: Lacks the bromine substitution.

Uniqueness

The presence of both halogen atoms (bromine and chlorine) along with the thiophene and trifluoroethyl groups makes 5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide unique. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, potentially making it more effective in its applications compared to similar compounds.

Properties

IUPAC Name

5-bromo-2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClF3NOS/c15-10-1-2-12(16)11(5-10)13(21)20(8-14(17,18)19)6-9-3-4-22-7-9/h1-5,7H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODXEKFPRYXPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N(CC2=CSC=C2)CC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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